molecular formula C11H17N B1274537 (2-Phenylethyl)propylamine CAS No. 27906-91-8

(2-Phenylethyl)propylamine

Cat. No.: B1274537
CAS No.: 27906-91-8
M. Wt: 163.26 g/mol
InChI Key: IIIRPZWDICEMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylethyl)propylamine is an organic compound with the molecular formula C11H17N It is a member of the amine family, characterized by the presence of an amino group attached to a phenylethyl and a propyl group

Biochemical Analysis

Biochemical Properties

(2-Phenylethyl)propylamine plays a significant role in various biochemical reactions. It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme . This interaction suggests that this compound can undergo oxidation reactions catalyzed by cytochrome P450, leading to the formation of various metabolites. Additionally, this compound is a receptor affinity analog of cannabinoids, indicating its potential to interact with cannabinoid receptors and influence signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a bifunctional substrate for cytochrome P450, this compound undergoes oxidation reactions that produce metabolites with distinct biological activities . Additionally, its interaction with cannabinoid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular responses. These molecular interactions highlight the complex nature of this compound’s effects on cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These pathways lead to the formation of metabolites that can influence metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors involved in these pathways can modulate the overall metabolic profile of cells and tissues. Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Phenylethyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-phenylethylamine with propyl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred for large-scale synthesis due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.

Major Products

The major products formed from these reactions include amides, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Phenylethyl)propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylethyl)propylamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler analog with similar structural features but lacking the propyl group.

    Propylamine: Contains only the propyl group without the phenylethyl moiety.

    N-Phenylpropylamine: Similar structure but with different substitution patterns.

Uniqueness

(2-Phenylethyl)propylamine is unique due to the combination of the phenylethyl and propyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIRPZWDICEMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389740
Record name (2-Phenylethyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27906-91-8
Record name (2-Phenylethyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.2 ml (9.5 mmol) of phenylethylamine, 0.93 ml (9.5 mmol) of n-propyl-iodide, 5 ml of triethylamine and 5 ml of THF (tetrahydrofuran) were placed in a flask, and the reaction mixture was heated at reflux temperature of the reaction mixture for 3.5 hours and then cooled. A salt formed was filtered off, the solution was evaporated and a desired compound was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:CH3OH=10:3). This yields 0.62 g (40%) of N-propyl-(β-phenylethyl)amine in the form of the oil (molecular weight: 163.264, formula: C11H17N).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

25.3 g of phenethanol (available commercially from, e.g., Aldrich Chemical Co.) is added to 41 g of p-toluenesulfonyl chloride in 200 ml of pyridine at 0° C. and allowed to stand for 24 h. Water is added, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with 5% HCl, water, and brine, dried over Na2SO4, and evaporated to a residue. The resulting tosyloxyethylbenzene is then stirred with 12.2 g of n-propylamine in 100 ml of DMF at 65° C. for one hour. The solution is diluted with water and acidified with HCl. The mixture is then washed with Et2O, basified with NH4OH, and extracted with ethyl acetate. Evaporation of the solvent (after drying over Na2SO4) produces N-propyl-N-phenethylamine (HNR1R2).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylethyl)propylamine
Reactant of Route 2
Reactant of Route 2
(2-Phenylethyl)propylamine
Reactant of Route 3
Reactant of Route 3
(2-Phenylethyl)propylamine
Reactant of Route 4
Reactant of Route 4
(2-Phenylethyl)propylamine
Reactant of Route 5
Reactant of Route 5
(2-Phenylethyl)propylamine
Reactant of Route 6
Reactant of Route 6
(2-Phenylethyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.